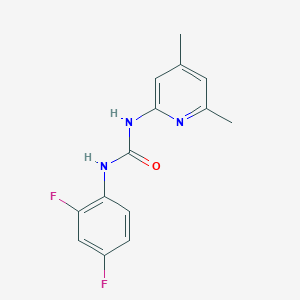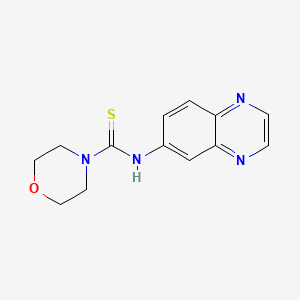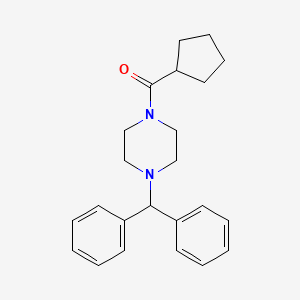![molecular formula C20H22N2O2 B5840928 3-[2-(3-isopropyl-5-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5840928.png)
3-[2-(3-isopropyl-5-methylphenoxy)ethyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3-isopropyl-5-methylphenoxy)ethyl]-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-isopropyl-5-methylphenoxy)ethyl]-4(3H)-quinazolinone typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 3-isopropyl-5-methylphenol with an appropriate alkylating agent to form the 3-isopropyl-5-methylphenoxyethyl intermediate.
Quinazolinone Core Formation: The intermediate is then reacted with anthranilic acid or its derivatives under specific conditions to form the quinazolinone core.
Final Coupling: The final step involves coupling the phenoxyethyl intermediate with the quinazolinone core under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
3-[2-(3-isopropyl-5-methylphenoxy)ethyl]-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced quinazolinone derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 3-[2-(3-isopropyl-5-methylphenoxy)ethyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
相似化合物的比较
Similar Compounds
- 3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone
- 3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-4(3H)-quinazolinone
Uniqueness
3-[2-(3-isopropyl-5-methylphenoxy)ethyl]-4(3H)-quinazolinone is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity
属性
IUPAC Name |
3-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)16-10-15(3)11-17(12-16)24-9-8-22-13-21-19-7-5-4-6-18(19)20(22)23/h4-7,10-14H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVXOCYKTZVERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCN2C=NC3=CC=CC=C3C2=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(5-chloro-2-thienyl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5840851.png)
![2-(2-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5840857.png)

![N-(4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5840861.png)
![N-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B5840884.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide](/img/structure/B5840895.png)
![ethyl 4-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5840901.png)
![2-(4-chloro-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5840915.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-benzoylglycinate](/img/structure/B5840921.png)


![3,4-dimethyl-5-[(3-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B5840953.png)

